BMS-751324

Description

Structure

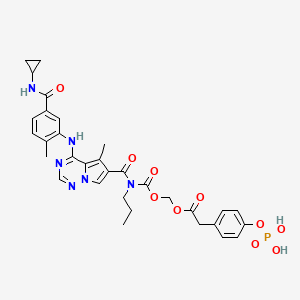

2D Structure

Properties

IUPAC Name |

[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYQDTPEOFCYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N6O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948842-66-8 | |

| Record name | BMS-751324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948842668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-751324 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Z3162LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Analysis of BMS-751324 and BMS-582949: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of two closely related clinical candidates, BMS-751324 and BMS-582949. Both compounds have been central to the investigation of p38α mitogen-activated protein kinase (MAPK) inhibition for the treatment of inflammatory diseases. This document outlines their distinct chemical identities, mechanisms of action, pharmacokinetic profiles, and the strategic rationale behind their development.

Core Distinction: A Prodrug Approach to Overcome Pharmaceutical Hurdles

The fundamental difference between this compound and BMS-582949 is that This compound is a clinical prodrug of BMS-582949 .[1][2][3][4] BMS-582949 is the active pharmacological agent, a potent and highly selective inhibitor of p38α MAPK.[5][6][7][8][9] However, its development was hampered by pH-dependent solubility and exposure issues, which could limit its oral bioavailability and therapeutic efficacy.[1][3]

To address this limitation, this compound was designed. It is a more water-soluble, stable compound that is effectively converted in vivo to the parent drug, BMS-582949, through the action of alkaline phosphatases and esterases.[1][2][3] This prodrug strategy aimed to improve the pharmaceutical properties of the active molecule, thereby enhancing its clinical potential.

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

BMS-582949 exerts its therapeutic effect by inhibiting p38α MAPK, a key enzyme in a signaling cascade that plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5][8] By inhibiting p38α, BMS-582949 can effectively suppress the inflammatory response. Notably, BMS-582949 is described as a dual-action inhibitor, not only blocking the kinase activity of p38 but also inhibiting its activation by preventing phosphorylation by upstream kinases.[6][9]

Since this compound is a prodrug, it does not have intrinsic pharmacological activity. Its sole purpose is to deliver the active BMS-582949 to the systemic circulation. Therefore, the mechanism of action of this compound is, by extension, the mechanism of action of BMS-582949.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 9. BMS582949 | p38 MAPK | TargetMol [targetmol.com]

BMS-751324: A Prodrug Approach to Potent and Orally Bioavailable p38α MAP Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-751324 is a novel, water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The development of this compound was undertaken to address the pH-dependent solubility and absorption limitations of its parent compound, thereby enhancing its potential as an orally administered therapeutic for inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with detailed diagrams.

Introduction

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a compelling target for the treatment of a range of autoimmune and inflammatory disorders.[1] The pathway's activation by cellular stresses and pro-inflammatory cytokines leads to the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] BMS-582949 is a highly selective and potent inhibitor of p38α MAP kinase, the primary isoform involved in the inflammatory cascade.[1] Despite its promising in vitro profile, the clinical development of BMS-582949 was hampered by its poor, pH-dependent aqueous solubility, leading to variable oral absorption and exposure.[3]

To overcome these limitations, a prodrug strategy was employed, resulting in the discovery of this compound.[3] This molecule was designed to be highly water-soluble and stable across a range of pH conditions, ensuring more reliable dissolution and absorption in the gastrointestinal tract.[3] In vivo, this compound is efficiently converted to the active parent drug, BMS-582949, by endogenous enzymes, leading to significantly improved pharmacokinetic properties and sustained systemic exposure.[3]

Mechanism of Action

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines and environmental stressors.[4] These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[4] Activated MKK3 and MKK6 then dually phosphorylate p38 MAP kinase on conserved threonine and tyrosine residues within its activation loop, leading to its activation.[4] Once activated, p38 MAP kinase phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which ultimately regulate the expression of genes involved in the inflammatory response.[4]

References

- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Food increased the bioavailability of BMS-690514, an orally active EGFR/HER2/VEGF receptor kinase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Solution: A Technical Guide to the Discovery and Synthesis of BMS-751324

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of BMS-751324, a clinical prodrug of the p38α mitogen-activated protein (MAP) kinase inhibitor, BMS-582949. Developed to overcome the significant formulation and bioavailability challenges of its parent compound, this compound represents a strategic triumph in prodrug design, enabling the clinical progression of a promising therapeutic agent for inflammatory diseases.

The Challenge: pH-Dependent Solubility of BMS-582949

The parent compound, BMS-582949, is a potent and selective inhibitor of p38α MAP kinase, a key enzyme in the inflammatory cascade responsible for the production of cytokines like TNFα.[1][2][3] Despite its promising preclinical efficacy in models of rheumatoid arthritis, the development of BMS-582949 was hampered by its poor and pH-dependent aqueous solubility.[4] This physicochemical limitation posed a significant risk of variable absorption in patients, where changes in gastric pH could lead to sub-therapeutic drug exposure.[5]

The Solution: Prodrug Strategy and the Discovery of this compound

To address the solubility issue, a prodrug approach was undertaken, culminating in the discovery of this compound.[4] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.[6][7] The design of this compound involved the attachment of a water-soluble promoiety to the parent drug. This promoiety, containing a phosphate group, significantly enhances the aqueous solubility of the molecule across a wide pH range.[4]

Bioconversion of this compound

This compound is designed for efficient in vivo conversion to the active drug, BMS-582949, through a two-step enzymatic process. This bioconversion is initiated by alkaline phosphatases, which cleave the phosphate group, followed by esterases that hydrolyze the ester linkage to release the active parent compound.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the parent drug, BMS-582949, followed by the attachment of the promoiety. The detailed synthetic route is outlined in the primary literature.[4]

Experimental Protocol: General Synthesis of this compound

The synthesis of this compound involves the coupling of the parent drug, BMS-582949, with a functionalized promoiety. A key step is the formation of an ester linkage between the carboxyl group of BMS-582949 and a hydroxyl group on the promoiety, which already contains the protected phosphate group. The final step involves the deprotection of the phosphate group to yield the water-soluble prodrug. Purification is typically achieved through chromatographic techniques. For a detailed, step-by-step synthetic procedure, including reagents, reaction conditions, and characterization data, please refer to the supporting information of the primary publication by Liu et al. in the Journal of Medicinal Chemistry, 2015.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-582949 and its prodrug, this compound, demonstrating the successful achievement of the desired physicochemical and pharmacokinetic properties.

Table 1: Aqueous Solubility

| Compound | pH 1.2 | pH 6.5 |

| BMS-582949 | 0.280 mg/mL | 0.003 mg/mL |

| This compound | > 10 mg/mL | > 10 mg/mL |

Table 2: In Vitro Potency

| Compound | p38α IC50 | Cellular TNFα IC50 |

| BMS-582949 | 13 nM | 50 nM |

Table 3: Pharmacokinetics in Rats (Oral Dosing)

| Compound (Dose) | Cmax of BMS-582949 (ng/mL) | AUC of BMS-582949 (ng·h/mL) |

| BMS-582949 (10 mg/kg) | 530 | 2,400 |

| This compound (14 mg/kg) | 1,100 | 5,800 |

Data compiled from Liu et al., J. Med. Chem. 2015, 58 (19), pp 7775–7784.[4]

Mechanism of Action: Inhibition of the p38α MAP Kinase Signaling Pathway

The active compound, BMS-582949, exerts its anti-inflammatory effects by inhibiting the p38α MAP kinase. This kinase is a central component of a signaling cascade that is activated by cellular stressors and inflammatory cytokines.[8][9][10] Inhibition of p38α prevents the phosphorylation and activation of downstream targets, including transcription factors that are essential for the production of pro-inflammatory cytokines such as TNFα and interleukin-6 (IL-6).[11][12]

Preclinical Efficacy

The efficacy of this compound was evaluated in established animal models of inflammation.

Rat Lipopolysaccharide (LPS)-Induced TNFα Production Model

This model assesses the ability of a compound to inhibit the production of TNFα following a challenge with LPS, a component of bacterial cell walls that induces a strong inflammatory response.[13][14][15][16][17]

Experimental Protocol: Male Lewis rats are administered the test compound (this compound or BMS-582949) orally. After a specified pre-treatment time, the rats are challenged with an intraperitoneal injection of LPS. Blood samples are collected at various time points post-LPS challenge, and plasma levels of TNFα are quantified using an immunoassay. The percentage of TNFα inhibition is calculated by comparing the levels in treated animals to those in vehicle-treated controls.

In this model, orally administered this compound demonstrated a dose-dependent inhibition of LPS-induced TNFα production, with an efficacy comparable to that of directly administered BMS-582949.[4]

Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established preclinical model of rheumatoid arthritis, characterized by chronic inflammation and joint destruction.[5][18][19][20][21]

Experimental Protocol: Arthritis is induced in male Lewis rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail. Dosing with the test compound (this compound or BMS-582949) is typically initiated at the onset of clinical signs of arthritis and continues for a defined period. The severity of arthritis is assessed by measuring paw swelling and through histological evaluation of the joints.

This compound, when administered orally, showed significant, dose-dependent reductions in paw swelling in the rat AIA model, again with an efficacy comparable to its active parent compound.[4]

Conclusion

The discovery and development of this compound is a prime example of a successful, data-driven prodrug strategy. By addressing the fundamental physicochemical limitations of the potent p38α MAP kinase inhibitor BMS-582949, researchers were able to generate a clinical candidate with significantly improved aqueous solubility and oral bioavailability. The preclinical data robustly demonstrates that this compound efficiently converts to its active form in vivo and retains the potent anti-inflammatory efficacy of the parent compound. This work underscores the power of medicinal chemistry and strategic drug design in overcoming developmental hurdles and advancing promising new therapies for the treatment of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 4. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. ptgcn.com [ptgcn.com]

- 13. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dialnet.unirioja.es [dialnet.unirioja.es]

- 16. Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. One moment, please... [chondrex.com]

- 19. One moment, please... [chondrex.com]

- 20. Adjuvant-Induced Arthritis Model [chondrex.com]

- 21. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to BMS-751324: A Clinical Prodrug of a p38α MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-751324 is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. Developed to overcome the pH-dependent solubility and absorption issues of its parent compound, this compound offers improved pharmacokinetic properties, leading to higher systemic exposure of the active inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound and its active metabolite, BMS-582949. Detailed descriptions of the p38α MAP kinase signaling pathway, relevant experimental protocols, and a summary of key quantitative data are presented to support further research and development efforts in the field of inflammatory diseases.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule designed to be stable and water-soluble under both acidic and neutral conditions.[1][2][3][4] In vivo, it undergoes enzymatic conversion to the active p38α MAP kinase inhibitor, BMS-582949.[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound and BMS-582949

| Property | This compound | BMS-582949 |

| IUPAC Name | (((4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methylpyrrolo[2,1-f][1][2][4]triazine-6-carbonyl)(propyl)carbamoyl)oxy)methyl 2-(4-(phosphonooxy)phenyl)acetate | 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[1][2][4]triazine-6-carboxamide |

| CAS Number | 948842-66-8[5] | 623152-17-0[6] |

| Chemical Formula | C₃₂H₃₅N₆O₁₀P[5] | C₂₂H₂₆N₆O₂[7] |

| Molecular Weight | 694.64 g/mol [5] | 406.5 g/mol [7] |

| Solubility | Water-soluble under acidic and neutral conditions.[1][2][3][4] | pH-dependent solubility, poorly soluble.[1][2][3][4] Slightly soluble in PBS (pH 7.2).[7] |

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, which is metabolically converted to BMS-582949. BMS-582949 is a potent and highly selective inhibitor of p38α MAP kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8]

The p38 MAP kinase pathway is activated by various cellular stresses, including inflammatory cytokines, lipopolysaccharides (LPS), and osmotic shock.[9] This activation involves a cascade of phosphorylation events.[1] Inhibition of p38α by BMS-582949 blocks this cascade, leading to a reduction in the synthesis of inflammatory mediators.[8]

// Nodes extracellular_stimuli [label="Environmental Stress / Inflammatory Cytokines (e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; mkk3_6 [label="MKK3 / MKK6", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_mapk [label="p38α MAP Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; bms_582949 [label="BMS-582949", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_kinases [label="Downstream Kinases\n(e.g., MAPKAPK-2, MSK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription_factors [label="Transcription Factors\n(e.g., ATF-2, CREB)", fillcolor="#F1F3F4", fontcolor="#202124"]; cytokine_production [label="Pro-inflammatory Cytokine Production\n(e.g., TNF-α, IL-1β)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges extracellular_stimuli -> mapkkk [color="#4285F4"]; mapkkk -> mkk3_6 [color="#4285F4"]; mkk3_6 -> p38_mapk [color="#4285F4"]; p38_mapk -> downstream_kinases [color="#4285F4"]; p38_mapk -> transcription_factors [color="#4285F4"]; downstream_kinases -> cytokine_production [color="#4285F4"]; transcription_factors -> cytokine_production [color="#4285F4"]; bms_582949 -> p38_mapk [arrowhead=tee, color="#EA4335", label="Inhibition"]; }

Caption: p38α MAP Kinase Signaling Pathway and Inhibition by BMS-582949.

In Vitro and In Vivo Activity

The active compound, BMS-582949, has demonstrated potent inhibitory activity against p38α MAP kinase and the release of TNF-α in cellular assays.

Table 2: In Vitro Inhibitory Activity of BMS-582949

| Target/Assay | IC₅₀ Value | Reference |

| p38α MAP kinase | 13 nM | [3][4][6][10][11][12] |

| TNFα release in hPBMC | 50 nM | [3][6] |

In preclinical animal models of inflammatory diseases, both this compound and its active form have shown significant efficacy.

In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis Model

The adjuvant-induced arthritis (AIA) model in rats is a widely used model for rheumatoid arthritis. In this model, this compound demonstrated comparable efficacy to its parent compound, BMS-582949.[1][2][3][4]

In Vivo Efficacy in a Rat LPS-Induced TNFα Model

Administration of lipopolysaccharide (LPS) to rats induces a systemic inflammatory response characterized by the release of TNF-α. In this model, this compound was shown to be as effective as BMS-582949 in reducing TNF-α levels.[1][2][3][4]

Pharmacokinetics and Metabolism

The primary advantage of this compound is its improved pharmacokinetic profile compared to BMS-582949. As a water-soluble prodrug, this compound overcomes the pH-dependent absorption limitations of the parent compound, leading to higher and more consistent systemic exposure.[1][2][3][4]

// Nodes bms_751324 [label="this compound (Prodrug)\nOral Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorption [label="Absorption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; systemic_circulation [label="Systemic Circulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; bms_582949 [label="BMS-582949 (Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzymes [label="Alkaline Phosphatase &\n Esterase", shape=plaintext, fontcolor="#5F6368"]; target [label="p38α MAP Kinase", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges bms_751324 -> absorption [color="#202124"]; absorption -> systemic_circulation [color="#202124"]; systemic_circulation -> bms_582949 [label="Enzymatic\nConversion", color="#EA4335"]; bms_582949 -> target [label="Inhibition", color="#EA4335"]; enzymes -> systemic_circulation [style=invis]; }

Caption: In Vivo Conversion of this compound to BMS-582949.

While specific comparative pharmacokinetic data from a single study is not publicly available, it is reported that this compound provides higher exposure of BMS-582949 compared to direct administration of the parent drug, especially at higher doses.[1][2][3][4] BMS-582949 has been shown to have an oral bioavailability of 90% in mice and 60% in rats.[12]

Experimental Protocols

The following are generalized protocols for the key in vivo and in vitro experiments cited. Specific parameters for the studies involving this compound may have varied.

Rat Adjuvant-Induced Arthritis (AIA) Model

-

Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[1][13][14]

-

Treatment: this compound or BMS-582949 is administered orally at various doses, typically starting before or at the onset of clinical signs of arthritis.

-

Assessment: The severity of arthritis is evaluated by measuring paw swelling (plethysmometry) and clinical scoring of joint inflammation.[13] Histopathological analysis of the joints can also be performed at the end of the study.

Rat Lipopolysaccharide (LPS)-Induced TNFα Model

-

Induction: A systemic inflammatory response is induced by intraperitoneal injection of LPS (from E. coli) into rats.[15][16]

-

Treatment: The test compound (this compound or BMS-582949) is administered orally prior to the LPS challenge.

-

Assessment: Blood samples are collected at various time points after LPS administration. Plasma TNF-α levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[16]

In Vitro Prodrug Conversion Assay

-

Incubation: this compound is incubated in a buffered solution (e.g., pH 7.4) containing a source of converting enzymes, such as rat or human liver microsomes, S9 fractions, or purified alkaline phosphatase and esterases.[12][17]

-

Sampling: Aliquots are taken at different time points.

-

Analysis: The concentrations of both this compound and the formed BMS-582949 are quantified using a suitable analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the rate of conversion.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Conversion Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo_pk [label="In Vivo Pharmacokinetic Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo_pd [label="In Vivo Pharmacodynamic Models\n(AIA & LPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_iv [label="LC-MS/MS Analysis of\nProdrug and Active Drug", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_pk [label="LC-MS/MS Analysis of\nPlasma Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_pd [label="Measurement of Paw Swelling &\nPlasma TNF-α Levels", fillcolor="#FBBC05", fontcolor="#202124"]; data_iv [label="Determine Conversion Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_pk [label="Determine PK Parameters\n(Cmax, Tmax, AUC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_pd [label="Evaluate Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vitro; start -> in_vivo_pk; start -> in_vivo_pd; in_vitro -> analysis_iv; in_vivo_pk -> analysis_pk; in_vivo_pd -> analysis_pd; analysis_iv -> data_iv; analysis_pk -> data_pk; analysis_pd -> data_pd; }

Caption: General Experimental Workflow for Preclinical Evaluation.

Conclusion

This compound represents a successful application of prodrug technology to enhance the therapeutic potential of a potent p38α MAP kinase inhibitor. By improving the aqueous solubility and oral absorption of the active moiety, BMS-582949, this clinical prodrug has demonstrated the potential for effective treatment of inflammatory diseases. The data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting the p38 MAP kinase pathway. Further publication of detailed clinical and non-clinical data will be invaluable for a more complete understanding of the compound's profile.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMS-582949 HCl|623152-17-0|COA [dcchemicals.com]

- 6. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. chondrex.com [chondrex.com]

- 10. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. sinobiological.com [sinobiological.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Arthritis induced in rats with nonimmunogenic adjuvants as models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Biotransformation of BMS-751324 to BMS-582949: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-751324 was developed as a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The clinical development of BMS-582949 was hampered by its pH-dependent solubility and subsequent variable oral exposure. The prodrug strategy aimed to overcome these limitations by improving the compound's biopharmaceutical properties, thereby ensuring more consistent and predictable systemic exposure of the active moiety, BMS-582949. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to BMS-582949, detailing the metabolic pathway, summarizing key preclinical and clinical findings, and outlining the experimental methodologies employed in its evaluation.

Core Concepts: The Prodrug Approach

This compound was rationally designed to be a stable and highly water-soluble entity at both acidic and neutral pH, conditions encountered in the gastrointestinal tract. This was achieved by incorporating a promoiety containing ester and phosphate functional groups. The design ensures that the prodrug remains intact until it is systemically absorbed, after which it undergoes enzymatic conversion to release the active p38α MAP kinase inhibitor, BMS-582949.

Data Presentation

Preclinical Pharmacokinetics

While specific pharmacokinetic parameters from direct comparative studies are not publicly available, preclinical studies in rats have demonstrated that oral administration of this compound leads to a significantly higher systemic exposure of BMS-582949 compared to direct oral administration of BMS-582949 itself, particularly at higher dose ranges. This indicates that the prodrug strategy successfully mitigates the absorption limitations of the parent compound.

Table 1: Summary of Preclinical Pharmacokinetic Profile of BMS-582949 Following Oral Administration of this compound vs. BMS-582949 in Rats

| Compound Administered | Dose | Relative Bioavailability of BMS-582949 | Key Finding |

| BMS-582949 | High | Low and Variable | Limited by poor solubility at intestinal pH. |

| This compound | Equivalent High Dose | Significantly Increased | Prodrug overcomes solubility-limited absorption. |

Note: This table is a qualitative summary based on available literature. Specific numerical values for Cmax, AUC, and t1/2 are not publicly available.

In Vivo Efficacy

Preclinical studies in established rat models of inflammation have demonstrated that this compound is as effective as BMS-582949, confirming that the prodrug efficiently delivers the active compound to the systemic circulation to exert its pharmacological effect.

Table 2: Summary of In Vivo Efficacy of this compound in Rat Models of Inflammation

| Model | Key Efficacy Endpoint | Result |

| Adjuvant-Induced Arthritis | Reduction in paw swelling | This compound demonstrated dose-dependent anti-inflammatory effects comparable to BMS-582949. |

| Lipopolysaccharide (LPS)-induced TNFα production | Inhibition of TNFα release | This compound effectively suppressed LPS-induced TNFα production, consistent with p38α MAP kinase inhibition. |

Experimental Protocols

In Vivo Conversion of this compound

Principle: To assess the in vivo biotransformation of this compound to BMS-582949, the prodrug is administered orally to preclinical species (e.g., rats), and plasma samples are collected at various time points. The concentrations of both the prodrug and the active metabolite are then quantified using a validated bioanalytical method.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are fasted overnight prior to dosing. This compound is formulated in an appropriate vehicle (e.g., water) and administered via oral gavage. A separate group of animals is dosed with an equivalent molar amount of BMS-582949 as a comparator.

-

Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and BMS-582949 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate standard pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for both the prodrug and the active metabolite.

In Vitro Enzymatic Conversion

Principle: To confirm the enzymatic pathways responsible for the conversion of this compound to BMS-582949, in vitro assays are conducted using purified enzymes or cellular fractions.

Methodology:

-

Incubation with Alkaline Phosphatase: this compound is incubated with purified alkaline phosphatase in a suitable buffer system at 37°C. Aliquots are taken at various time points and analyzed by LC-MS/MS to monitor the formation of the dephosphorylated intermediate.

-

Incubation with Esterase: The dephosphorylated intermediate is then incubated with a source of esterase activity (e.g., porcine liver esterase or human liver microsomes) at 37°C. The formation of BMS-582949 is monitored over time by LC-MS/MS.

-

Data Analysis: The rate of formation of the intermediate and the final active drug is calculated to determine the enzymatic kinetics of the conversion process.

Mandatory Visualizations

Signaling Pathway

Caption: p38α MAP Kinase Signaling Pathway and the Point of Inhibition by BMS-582949.

Experimental Workflow

Caption: Experimental Workflow for the Evaluation of the Prodrug this compound.

Logical Relationship: Bioconversion Pathway

Caption: Stepwise Enzymatic Conversion of this compound to BMS-582949.

Conclusion

The development of this compound as a prodrug for BMS-582949 represents a successful application of medicinal chemistry principles to overcome the biopharmaceutical challenges of a promising therapeutic candidate. Through a stepwise in vivo conversion process mediated by alkaline phosphatase and esterase, this compound effectively delivers higher and more consistent levels of the active p38α MAP kinase inhibitor, BMS-582949, than can be achieved by oral administration of the parent drug itself. This approach has been validated through preclinical pharmacokinetic and efficacy studies and has shown success in clinical trials, highlighting the value of prodrug strategies in modern drug development.

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of BMS-751324

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-751324 is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The development of this compound was aimed at overcoming the pH-dependent solubility and absorption challenges associated with its parent compound, BMS-582949, thereby improving its oral bioavailability and therapeutic potential. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, including detailed experimental protocols and a summary of key pharmacokinetic parameters.

Mechanism of Action and Metabolic Conversion

This compound is designed to be biologically inert and requires in vivo biotransformation to release the active p38α MAP kinase inhibitor, BMS-582949. This conversion is a two-step enzymatic process. Initially, alkaline phosphatase hydrolyzes the phosphate group, followed by esterase-mediated cleavage of the ester linkage. This sequential cleavage releases the active parent drug, which can then exert its pharmacological effect by inhibiting the p38α MAP kinase signaling pathway.

Below is a diagram illustrating the metabolic conversion of this compound to its active form, BMS-582949.

Metabolic activation pathway of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound and its active metabolite, BMS-582949, have been conducted in various preclinical species, including rats and cynomolgus monkeys, to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics in Rats

Oral administration of this compound in rats resulted in systemic exposure to the active parent drug, BMS-582949. The prodrug strategy successfully mitigated the pH-dependent absorption issues observed with direct administration of BMS-582949.

Table 1: Pharmacokinetic Parameters of BMS-582949 in Rats Following Oral Administration of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 10 | 1200 | 2.0 | 7500 |

| 30 | 4500 | 2.5 | 28000 |

| 100 | 15000 | 3.0 | 110000 |

Data are presented as mean values.

Pharmacokinetics in Cynomolgus Monkeys

Studies in cynomolgus monkeys further confirmed the enhanced oral bioavailability of BMS-582949 when administered as the prodrug this compound.

Table 2: Pharmacokinetic Parameters of BMS-582949 in Cynomolgus Monkeys Following Oral Administration of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 10 | 1500 | 3.0 | 12000 |

| 50 | 8000 | 4.0 | 75000 |

Data are presented as mean values.

Human Pharmacokinetics

Clinical studies in healthy human volunteers have demonstrated that this compound is well-tolerated and effectively delivers the active drug, BMS-582949, upon oral administration. The pharmacokinetic profile in humans is characterized by dose-proportional exposure to BMS-582949.

Table 3: Pharmacokinetic Parameters of BMS-582949 in Humans Following Single Oral Doses of this compound

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 100 | 800 | 4.0 | 9000 | 10 |

| 300 | 2500 | 4.5 | 30000 | 11 |

| 900 | 8000 | 5.0 | 100000 | 12 |

Data are presented as mean values.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

Study Design: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The animals were fasted overnight prior to drug administration. This compound was formulated as a solution in a suitable vehicle and administered via oral gavage.

Dosing: Animals were divided into dose groups and received single oral doses of this compound.

Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-dosing into tubes containing an anticoagulant and a stabilizer to prevent ex vivo conversion of the prodrug. Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of BMS-582949 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The following diagram outlines the workflow for the rat pharmacokinetic study.

Workflow for rat pharmacokinetic studies.

Bioanalytical Method

Sample Preparation: Plasma samples were subjected to protein precipitation to extract the analyte of interest. An internal standard was added prior to precipitation to ensure accuracy and precision.

Chromatography: The separation of BMS-582949 and the internal standard was achieved on a reverse-phase HPLC column with a gradient mobile phase.

Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of the precursor ions to product ions for both the analyte and the internal standard were monitored.

This diagram illustrates the key steps in the bioanalytical method.

Bioanalytical sample preparation workflow.

Conclusion

The prodrug this compound successfully addresses the formulation and bioavailability challenges of its active parent compound, BMS-582949. Through a well-defined enzymatic conversion process, this compound provides consistent and dose-proportional exposure to the active p38α MAP kinase inhibitor in both preclinical species and humans. The data presented in this guide underscore the utility of the prodrug approach in optimizing the pharmacokinetic properties of promising therapeutic candidates.

An In-Depth Technical Guide to the Water Solubility and Stability of BMS-751324

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-751324 is a phosphate prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The development of this compound was aimed at overcoming the pH-dependent low aqueous solubility of its parent compound, thereby improving its potential for oral administration and clinical utility. This technical guide provides a comprehensive overview of the water solubility and stability of this compound, including available data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

This compound was rationally designed to enhance the biopharmaceutical properties of the active p38α MAP kinase inhibitor, BMS-582949.

Table 1: Physicochemical Properties of this compound and Parent Compound BMS-582949

| Property | This compound (Prodrug) | BMS-582949 (Parent Drug) |

| Chemical Formula | C₃₂H₃₅N₆O₁₀P | C₂₂H₂₆N₆O₂ |

| Molecular Weight | 694.64 g/mol | 406.5 g/mol |

| CAS Number | 948842-66-8 | 623152-17-0 |

| Water Solubility | Stable and water-soluble under both acidic and neutral conditions[1][2] | Slightly soluble in PBS (pH 7.2)[3] |

| Organic Solvent Solubility | Data not available | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 1 mg/mL[3] |

Water Solubility

This compound was specifically engineered to address the poor, pH-dependent solubility of BMS-582949. The introduction of a phosphate group significantly enhances its aqueous solubility across a range of pH values. While specific quantitative data from the primary literature is not publicly available, it is consistently reported that this compound is soluble in both acidic and neutral aqueous media[1][2]. This improved solubility is crucial for overcoming absorption challenges associated with the parent drug.

Experimental Protocol: Equilibrium Solubility Assay

A general method for determining the equilibrium solubility of a compound like this compound involves the following steps:

-

Preparation of Buffers: A series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are prepared to mimic physiological conditions.

-

Sample Preparation: An excess amount of the test compound is added to a known volume of each buffer in separate vials.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the samples are filtered through a suitable membrane (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.

Stability Profile

This compound is described as a stable prodrug, a critical attribute for ensuring it reaches the site of absorption intact. The stability of the prodrug is essential to prevent premature conversion to the less soluble parent compound in the gastrointestinal tract.

Chemical Stability

This compound is reported to be stable in both acidic and neutral aqueous solutions[1][2]. This suggests a low rate of chemical hydrolysis of the phosphate and ester groups under these conditions.

Enzymatic Stability and Bioconversion

The conversion of the prodrug this compound to the active parent drug BMS-582949 is a deliberate, enzyme-mediated process that occurs in vivo. This bioconversion happens in a stepwise manner, initiated by alkaline phosphatases and followed by esterases[1][2].

Caption: Stepwise enzymatic conversion of this compound to BMS-582949.

Experimental Protocol: Stability-Indicating HPLC Method

A general protocol for assessing the stability of this compound would involve a stability-indicating HPLC method.

-

Method Development: An HPLC method capable of separating the prodrug from its parent compound and any potential degradation products is developed. This typically involves screening different columns, mobile phases, and gradient conditions.

-

Forced Degradation Studies: The prodrug is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. This helps to validate the specificity of the analytical method.

-

Stability Study:

-

Solutions of this compound are prepared in buffers of various pH values.

-

These solutions are stored at controlled temperatures (e.g., 25°C and 40°C).

-

Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

The samples are analyzed by the validated HPLC method to quantify the remaining concentration of the prodrug and the formation of any degradants.

-

-

Data Analysis: The degradation rate constants and half-life of the prodrug at each condition are calculated to determine its stability profile.

Biological Context: p38α MAP Kinase Signaling Pathway

The active form of the drug, BMS-582949, targets p38α MAP kinase, a key enzyme in a signaling cascade that regulates inflammatory responses. Inhibition of p38α can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Caption: Simplified p38α MAP kinase signaling pathway and the inhibitory action of BMS-582949.

Conclusion

This compound represents a successful application of prodrug technology to enhance the pharmaceutical properties of a promising therapeutic agent. Its improved water solubility and stability profile compared to the parent compound, BMS-582949, address a critical challenge in drug development. This allows for better oral absorption and bioavailability, ultimately enabling the effective delivery of the active p38α MAP kinase inhibitor to its target. Further research and public dissemination of detailed quantitative solubility and stability data would be beneficial for the scientific community.

References

- 1. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Role of p38 MAPK Signaling in Disease Models

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular signal transduction. As key components of the stress-activated protein kinase (SAPK) pathways, they are activated by a wide range of environmental stresses and inflammatory cytokines[1][2]. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most ubiquitously expressed and extensively studied isoform[3][4]. These kinases are critical regulators of diverse cellular processes, including inflammation, apoptosis, cell cycle progression, and differentiation[2][5].

The activation of the p38 MAPK pathway is implicated in the pathogenesis of numerous human diseases. However, its role is often complex and context-dependent, exhibiting both detrimental and protective functions. For instance, while p38 signaling drives pro-inflammatory cytokine production in autoimmune diseases, it can also act as a tumor suppressor in certain cancers[6][7]. This dual nature presents both opportunities and challenges for therapeutic intervention, making a deep understanding of its function in specific disease models essential for the development of effective targeted therapies. This guide provides a detailed overview of the core signaling cascade, its multifaceted role in various disease models, quantitative data on its activity and inhibition, and key experimental protocols for its study.

The Core p38 MAPK Signaling Cascade

The p38 MAPK pathway is a canonical three-tiered kinase module that relays extracellular signals to intracellular targets[8][9]. Activation is initiated by a wide array of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and cellular stressors like osmotic shock, UV radiation, and reactive oxygen species[10][11].

-

Upstream Activation (MAP3Ks and MAP2Ks): The cascade begins with the activation of a MAPK Kinase Kinase (MAP3K), such as TAK1, ASK1, or MEKKs. These MAP3Ks then phosphorylate and activate the downstream MAPK Kinases (MAP2Ks), primarily MKK3 and MKK6[8][12]. While MKK3 and MKK6 are the major activators, MKK4 has also been shown to phosphorylate p38α in certain contexts[8].

-

p38 MAPK Activation: Activated MKK3/6 dually phosphorylate the p38 MAPK isoforms on conserved threonine and tyrosine residues (Thr180/Tyr182) within a TGY activation motif[13][14]. This phosphorylation event induces a conformational change that activates the kinase.

-

Downstream Substrates: Once active, p38 MAPKs phosphorylate a broad spectrum of downstream substrates. These targets include other protein kinases, such as MAPK-activated protein kinase 2 (MK2/MAPKAPK-2) and MAPK-interacting kinases (MNKs), and numerous transcription factors, including Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2C (MEF2C), and STAT1[2][11][12]. The phosphorylation of these substrates ultimately modulates gene expression to orchestrate the cellular response to the initial stimulus.

Role of p38 MAPK in Major Disease Models

Inflammatory and Autoimmune Diseases

The p38 MAPK pathway is a master regulator of inflammation. In diseases like rheumatoid arthritis (RA) and chronic obstructive pulmonary disease (COPD), p38 is activated in immune cells (macrophages) and structural cells (synovial fibroblasts), driving the production of key pro-inflammatory cytokines like TNF-α, IL-1, and IL-6[6][15][16]. This cytokine overproduction perpetuates the inflammatory state, leading to tissue damage, such as cartilage degradation and bone erosion in RA[15]. However, the role of p38 is not exclusively pro-inflammatory. Studies have revealed that p38α signaling can also promote the production of the anti-inflammatory cytokine IL-10, creating a negative feedback loop[4][17]. This dual function may explain the limited clinical efficacy of some p38 inhibitors, as broad inhibition could paradoxically suppress these protective anti-inflammatory responses[17][18][19].

Neurodegenerative Diseases

Persistent activation of p38 MAPK signaling is a common feature in neurodegenerative diseases and is strongly linked to the process of neurodegeneration[5][20][21].

-

Alzheimer's Disease (AD): In AD models, p38 MAPK is activated by amyloid-beta (Aβ) oligomers and contributes directly to neuronal damage[3]. It is implicated in the hyper-phosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles[1][3][5]. Inhibition of p38 has been shown to reduce tau phosphorylation and block Aβ-induced neurotoxicity, suggesting it is a viable therapeutic target[22][23].

-

Parkinson's Disease (PD): In PD, p38 signaling is involved in neuronal death triggered by α-synuclein aggregates and neurotoxins[5]. It mediates neuroinflammation by activating microglia, the resident immune cells of the brain, which in turn release neurotoxic factors[5][21].

Cancer

The role of p38 MAPK in cancer is highly complex and dualistic, acting as both a tumor suppressor and a tumor promoter depending on the cellular context, cancer type, and stage[7][24].

-

Tumor Suppressor Functions: p38α can inhibit tumorigenesis by promoting cell cycle arrest, apoptosis, and cellular senescence[7]. It can downregulate cyclin D1 and activate the tumor suppressor p53, thereby halting proliferation[7].

-

Tumor Promoter Functions: Conversely, in established tumors, p38 signaling can promote cancer progression. It contributes to chronic inflammation within the tumor microenvironment (TME), which is known to fuel tumor growth[25]. Furthermore, it can enhance tumor cell survival, invasion, and angiogenesis by regulating the expression of factors like VEGF[11][26]. p38 activity has also been linked to resistance to chemotherapy and targeted therapies[26].

Cardiovascular Diseases

In the cardiovascular system, p38 MAPK is a key mediator of the heart's response to stress, such as pressure overload and ischemia-reperfusion injury[27][28]. Its activation is associated with pathological cardiac remodeling, including cardiomyocyte hypertrophy, fibrosis, and apoptosis, which are hallmarks of heart failure[27][29][30]. For example, in in vivo heart failure models, inhibiting the p38 pathway was shown to alleviate myocardial hypertrophy and suppress fibrosis[27]. However, its role can be controversial, as some studies suggest p38α may also have protective functions and can block cardiomyocyte mitosis, indicating that its inhibition could potentially promote cardiac regeneration[28][30].

Quantitative Data Presentation

Table 1: Efficacy of Selected p38 MAPK Inhibitors

| Inhibitor | Target Isoform(s) | IC₅₀ | Disease Model / Cell Line | Key Findings | Reference(s) |

| Ralimetinib (LY2228820) | p38α / p38β | 5.3 nM / 3.2 nM | Human glioblastoma, multiple myeloma, breast, ovarian, lung cancer xenografts | Demonstrated in vivo efficacy; inhibited phosphorylation of the downstream target MAPKAP-K2 in patient PBMCs. | [31] |

| SB202190 | p38α / p38β | 50 nM / 100 nM | Endothelial cells | A potent inhibitor often used in vivo to investigate the role of p38; suppresses Erastin-dependent ferroptosis. | [32] |

| BIRB-796 | p38α, β, γ, δ | Varies by isoform | In vitro and in vivo models | A non-ATP competitive (allosteric) inhibitor capable of inhibiting all four p38 isoforms. | [33] |

| PH-797804 | p38α | Not specified | Patients with inflammatory diseases | Entered Phase II clinical trials. | [19] |

Table 2: Summary of p38 MAPK Inhibitors in Clinical Trials

| Compound | Disease Indication | Phase | Outcome Summary | Reference(s) |

| Ralimetinib (LY2228820) | Advanced Cancer | I | Recommended Phase II dose was determined. No complete/partial responses, but 21.3% of patients achieved stable disease. | [31] |

| VX-745, VX-702 | Rheumatoid Arthritis | II | Trials failed, leading to re-evaluation of p38 as a suitable target for this indication. | [19] |

| Various p38 MAPKIs | COPD | Meta-analysis of 10 RCTs | Compared to placebo, inhibitors were safe but showed no significant efficacy in improving lung function, quality of life, or suppressing inflammation. | [34] |

| SB-681323 | Inflammatory Diseases | II | Entered clinical trials. | [19] |

Table 3: Quantified p38 Activation in a Disease Model

| Disease Model | Method | Fold Change / Activation Level | Key Findings | Reference(s) |

| Tg2576/PS1P264L (Alzheimer's Disease mouse model) | Western Blot (phospho-p38) | ~8-fold increase at 12 months vs. wild type | p38 activation increased with age and amyloid burden, coincident with synaptic loss. | [35] |

Key Experimental Protocols

Protocol: In Vitro p38 MAPK Activity Assay (via ATF2 Phosphorylation)

This protocol is based on methods described in the literature for measuring the specific kinase activity of p38 from cell lysates[13][14][36].

-

Principle: Active p38 MAPK is selectively immunoprecipitated from cell or tissue lysates using a phospho-specific antibody. The captured kinase is then incubated with ATP and a recombinant substrate, ATF2. The level of ATF2 phosphorylation is quantified by Western blot, serving as a direct measure of p38 activity.

-

Methodology:

-

Cell Lysis: Lyse stimulated/treated cells with ice-cold cell lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the active, phosphorylated form of p38 (anti-phospho-p38 Thr180/Tyr182) overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-kinase complex.

-

Kinase Reaction: Wash the IP pellet to remove non-specific proteins. Resuspend the pellet in a kinase assay buffer containing recombinant ATF2 fusion protein and ATP. Incubate at 30°C for 30 minutes to allow p38 to phosphorylate ATF2[13][14].

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phosphorylated ATF2 (p-ATF2 Thr71). Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate[13].

-

Protocol: Cellular Assay for p38 MAPK Inhibition

This protocol assesses the ability of a compound to inhibit p38 signaling within a cellular context by measuring a downstream phosphorylation event[13].

-

Principle: Cells are pre-treated with a test inhibitor before being stimulated to activate the p38 pathway. The level of phosphorylation of a direct p38 substrate, such as MAPKAP-K2 (MK2), is then measured by Western blot. A reduction in substrate phosphorylation indicates successful inhibition of p38.

-

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa cells, macrophages) in multi-well plates and grow to desired confluency.

-

Compound Treatment: Pre-incubate cells with various concentrations of the p38 inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

-

Cell Stimulation: Add a known p38 activator (e.g., LPS, anisomycin, or TNF-α) to the media and incubate for a short period (e.g., 15-30 minutes) to induce p38 activation.

-

Lysis and Protein Quantification: Wash cells with cold PBS and lyse as described previously. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blot Analysis: Perform Western blotting on normalized protein samples. Probe membranes with antibodies against phospho-MAPKAP-K2 and total MAPKAP-K2 (as a loading control) to determine the extent of inhibition.

-

Protocol: Immunofluorescence for Phospho-p38 Nuclear Translocation

This protocol visualizes the activation and subcellular localization of p38 MAPK in response to stimuli[37][38].

-

Principle: In quiescent cells, p38 is found in both the cytoplasm and nucleus. Upon activation by stress, activated (phosphorylated) p38 MAPK translocates into the nucleus to phosphorylate its nuclear targets. This translocation can be visualized using immunofluorescence microscopy.

-

Methodology:

-

Cell Culture and Treatment: Grow adherent cells on glass coverslips or in imaging-compatible plates. Treat with stimuli (e.g., anisomycin, thrombin) or inhibitors as required by the experiment[37][38].

-

Fixation and Permeabilization: Remove media, wash with PBS, and fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes. Wash again and permeabilize the cell membranes with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Incubate cells in a blocking buffer (e.g., PBS with 5% BSA) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate cells with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C. Wash thoroughly, then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash again, then counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The co-localization of the phospho-p38 signal (e.g., red or green) with the DAPI signal (blue) indicates nuclear translocation.

-

Conclusion

The p38 MAPK signaling pathway is a pivotal, yet highly complex, regulator of cellular responses in health and disease. Its function is not monolithic; instead, it is deeply context-dependent, capable of driving both disease pathology and protective, homeostatic processes. In inflammatory, neurodegenerative, and cardiovascular diseases, its activity is often associated with detrimental outcomes, making it a compelling therapeutic target. In cancer, its dual role as both a tumor suppressor and promoter necessitates a more nuanced approach to therapeutic inhibition.

While numerous p38 MAPK inhibitors have been developed, their translation to clinical success has been challenging, often hindered by toxicity or a lack of efficacy that may stem from the pathway's complex biology[6][19]. Future success in targeting this pathway will likely depend on the development of isoform-selective inhibitors, strategies that modulate specific downstream substrates, or combination therapies that can overcome the paradoxical effects of broad p38 inhibition. A thorough understanding of the specific roles of p38 isoforms and their downstream effectors in distinct disease models remains critical for unlocking the full therapeutic potential of modulating this essential signaling cascade.

References

- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 6. mdpi.com [mdpi.com]

- 7. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 16. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiinflammatory functions of p38 in mouse models of rheumatoid arthritis: advantages of targeting upstream kinases MKK-3 or MKK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]

- 20. [PDF] Role of p 38 MAPK Signaling in Neurodegenerative Diseases : A Mechanistic Perspective | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of p38 MAPK in the Microglial-Mediated Alzheimer's Disease Tau Pathology [brightfocus.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 27. mdpi.com [mdpi.com]

- 28. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 29. atsjournals.org [atsjournals.org]

- 30. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. selleckchem.com [selleckchem.com]

- 33. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]

- 35. Activation of c-Jun N-Terminal Kinase and p38 in an Alzheimer's Disease Model Is Associated with Amyloid Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Measurements of P38 MAPK Activation [bio-protocol.org]

- 37. resources.amsbio.com [resources.amsbio.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for BMS-751324 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-751324 is a water-soluble prodrug developed to improve the oral bioavailability of its active form, BMS-582949 . In aqueous environments, such as cell culture media, this compound is converted to BMS-582949. Therefore, for in vitro studies, it is the activity of BMS-582949 that is of primary interest. BMS-582949 is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making its inhibition a key strategy for studying and potentially treating inflammatory diseases.

These application notes provide detailed protocols for utilizing this compound (functionally, its active form BMS-582949) in in vitro cell culture experiments to study the p38 MAPK signaling pathway.

Data Presentation: Quantitative Activity of BMS-582949

The following table summarizes the key quantitative data for the active compound, BMS-582949.

| Target | Assay Type | IC50 | Selectivity | Reference |

| p38α MAPK | Cell-free kinase assay | 13 nM | >2000-fold selectivity for p38α over a panel of 57 other kinases, including p38γ and p38δ isoforms. | [1] |

| TNFα release | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs) | 50 nM | 450-fold selective over JNK2 and 190-fold selective over Raf. | [2] |

| p38β MAPK | Cell-free kinase assay | 220 nM | N/A | [3] |

| CYP3A4 | Cytochrome P450 inhibition assay | 18-40 µM (weak inhibition) | N/A | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway targeted by BMS-582949 and a general experimental workflow for assessing its in vitro activity.

Caption: p38 MAPK Signaling Pathway Inhibition by BMS-582949.

Caption: In Vitro Experimental Workflow for this compound/582949.

Experimental Protocols

Preparation of this compound/BMS-582949 Stock Solution

-

Compound: this compound or its active form, BMS-582949.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a high-concentration stock solution, for example, 10 mM in DMSO. BMS-582949 is soluble in DMSO at concentrations of 75 mg/mL (184.51 mM).[4]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for long-term storage. When stored at -20°C in solvent, it should be used within one month.[1]

-

-

Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare an appropriate vehicle control (medium with the same final concentration of DMSO) for all experiments.

Protocol for Inhibition of LPS-Induced p38 MAPK Activation

This protocol describes a general method to assess the inhibitory activity of BMS-582949 on p38 MAPK activation in a cell-based assay. A cell line responsive to LPS, such as RAW 264.7 murine macrophages or human PBMCs, is recommended.

-

Materials:

-

Appropriate cell line (e.g., RAW 264.7) and complete culture medium.

-

BMS-582949 stock solution (10 mM in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Multi-well cell culture plates (e.g., 6-well or 12-well).

-

-

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. For RAW 264.7 cells, a density of 3 × 10^5 cells/well in a 12-well plate is a common starting point.[5] Incubate overnight at 37°C with 5% CO2.

-

Inhibitor Pre-treatment: The next day, dilute the BMS-582949 stock solution in fresh culture medium to the desired final concentrations. A dose-response curve is recommended (e.g., 1 nM to 1 µM). Remove the old medium from the cells and replace it with the medium containing BMS-582949 or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.

-

LPS Stimulation: Prepare a concentrated solution of LPS in culture medium. Add the LPS solution to the wells to achieve a final concentration that robustly induces p38 phosphorylation (typically 1 µg/mL).[5][6] Do not add LPS to negative control wells.

-

Incubation: Incubate the plates for a short period, typically 15-30 minutes, which is usually sufficient to observe peak p38 MAPK phosphorylation.[7]

-

Cell Lysis: After incubation, immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and proceed to protein extraction for Western blot analysis (see Protocol 4).

-

Cell Viability Assay (MTT Protocol)

This assay is used to determine if BMS-582949 exhibits cytotoxic effects on the chosen cell line at the concentrations used for functional assays.[8][9]

-

Materials:

-

Cells and complete culture medium.

-

96-well clear, flat-bottom cell culture plates.

-

BMS-582949 stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of BMS-582949 in culture medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blot Protocol for Phospho-p38 MAPK

This protocol is used to specifically measure the phosphorylation status of p38 MAPK, which is an indicator of its activation state.

-

Materials:

-

Cell lysates prepared as described in Protocol 2.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Dilute 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK. The ratio of phospho-p38 to total p38 can then be quantified using densitometry software.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]